molecular formula C20H20N2O2 B11204801 2-(3-formyl-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(3-formyl-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11204801
M. Wt: 320.4 g/mol
InChI Key: SJYRQNOZWFJUBH-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a formyl group, and an acetamide group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation: The formyl group can be introduced to the indole ring via the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Acetamide Formation: The acetamide group can be introduced by reacting the formylated indole with an appropriate amine, such as 4-(propan-2-yl)aniline, in the presence of acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide.

    Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-formyl-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group and indole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetamide: Lacks the formyl group and has different biological activities.

    N-(4-(propan-2-yl)phenyl)acetamide: Lacks the indole ring and formyl group, resulting in different chemical properties.

    3-formyl-1H-indole: Lacks the acetamide group and has distinct reactivity.

Uniqueness

2-(3-formyl-1H-indol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the combination of the indole ring, formyl group, and acetamide group, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(3-formylindol-1-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H20N2O2/c1-14(2)15-7-9-17(10-8-15)21-20(24)12-22-11-16(13-23)18-5-3-4-6-19(18)22/h3-11,13-14H,12H2,1-2H3,(H,21,24)

InChI Key

SJYRQNOZWFJUBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

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